molecular formula C12H16N2O B1237819 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one CAS No. 40016-32-8

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one

Cat. No. B1237819
CAS RN: 40016-32-8
M. Wt: 204.27 g/mol
InChI Key: XAKRTOIHMJCULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazinane derivatives often involves condensation reactions, as demonstrated in the creation of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol through the reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol (Rivera, Ríos-Motta, & Bolte, 2022). This example illustrates a common approach to synthesizing diazinane derivatives, indicating the versatility of condensation reactions in forming complex organic structures.

Molecular Structure Analysis

The structural analysis of diazinane derivatives reveals significant insights into their molecular geometry and intermolecular interactions. For instance, the crystal structure of similar compounds demonstrates disorder in certain groups and highlights the importance of C—H⋯O and O—H⋯π interactions in the crystal packing, contributing to the stability and properties of these molecules (Rivera et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving diazinane derivatives can be complex, involving multiple steps and intermediates. For example, the reaction between formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride leads to the synthesis of a structurally intricate compound, showcasing the reactivity of diazinane derivatives (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

Synthesis and Crystallography

  • 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one derivatives are involved in various synthesis reactions. For example, a related compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, is produced through the condensation reaction of related compounds, demonstrating its role in complex organic synthesis and crystallography studies (Rivera, Ríos-Motta, & Bolte, 2022).

Chemical Reactions and Biological Activity

  • Derivatives of 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one are utilized in the synthesis of new pyrimidines and pyrazoles, which are then characterized for their antimicrobial and analgesic activities. This illustrates the compound's importance in the development of new pharmaceuticals (Tirlapur & Noubade, 2010).

Crystal Packing and Hydrogen Bonding

  • The crystal structure of similar compounds, such as 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione, is characterized by intricate hydrogen bonding. This type of research is crucial for understanding molecular interactions in solid-state chemistry (Devarajegowda et al., 2011).

Hydrolysis and Pharmacology

  • The compound has been studied in the context of hydrolysis mechanisms. For instance, research on diazepam hydrolysis provides insights into chemical transformations relevant to pharmacology and medicinal chemistry (Yang, 1998).

Electronics and Charge-Transfer Complexes

  • In electronic materials science, 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one derivatives like 1,3-diazaphenalene have been used as electron donors in hydrogen-bonded charge-transfer complexes, contributing to advancements in the field of organic electronics (Morita et al., 2003).

Heterocyclic Chemistry

  • The compound's derivatives play a role in the synthesis of various heterocyclic compounds. Such research is instrumental in exploring novel drugs with potential biological activities, highlighting the compound's relevance in medicinal and heterocyclic chemistry (Unny et al., 2001).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)9-14-8-2-7-13-12(14)15/h3-6H,2,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRTOIHMJCULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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